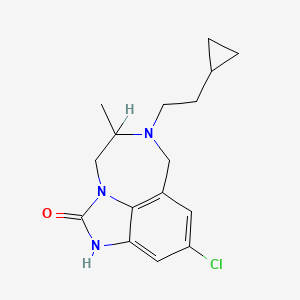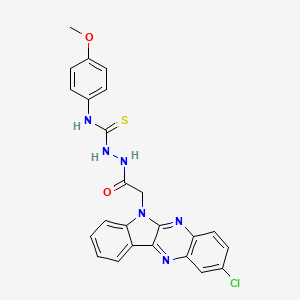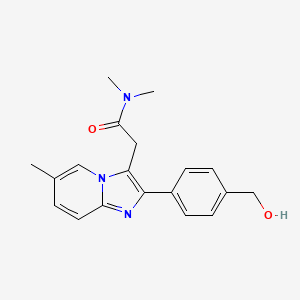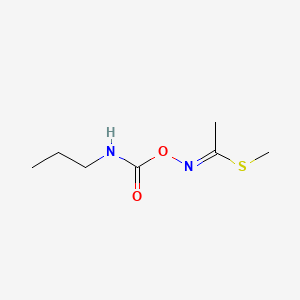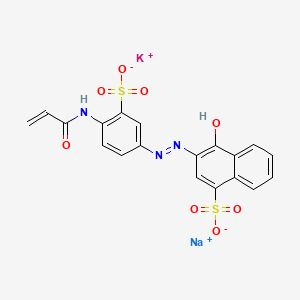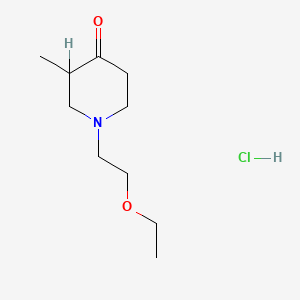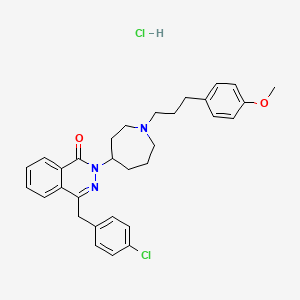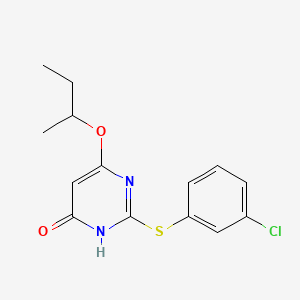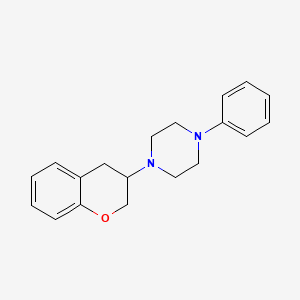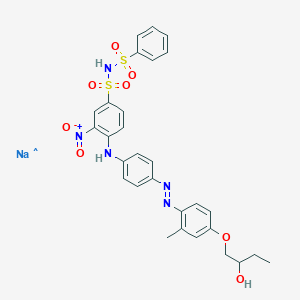
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムは、その独特の構造特性と様々な科学分野における潜在的な応用で知られている複雑な有機化合物です。
製法
合成経路と反応条件
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムの合成は、通常、ジアゾ化、アゾカップリング、スルホン化反応を含む複数の段階を伴います。プロセスは、芳香族アミンのジアゾ化から始まり、続いてフェノール化合物とカップリングしてアゾ結合を形成します。その後のニトロ化とスルホン化の段階で、それぞれニトロ基とスルホンアミド基が導入されます。最終生成物は、スルホンアミドを水酸化ナトリウムで中和してナトリウム塩を形成することによって得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、より大規模に行われ、高い収率と純度を確保するために反応条件が最適化されています。連続フロー反応器と自動システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including diazotization, azo coupling, and sulphonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a phenolic compound to form the azo linkage. Subsequent nitration and sulphonation steps introduce the nitro and sulphonamide groups, respectively. The final product is obtained by neutralizing the sulphonamide with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムは、以下を含む様々な化学反応を起こします。
酸化: ニトロ基は、特定の条件下でアミンに還元される可能性があります。
還元: アゾ基は、対応するアミンを形成するために還元される可能性があります。
置換: 芳香環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: ジチオナイトナトリウムや触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。
置換: 求電子置換反応には、ハロゲン、ニトロ化剤、スルホン化剤などの試薬が含まれる可能性があります。
主な生成物
酸化: 対応するニトロ誘導体の生成。
還元: アゾ基とニトロ基からアミンの生成。
置換: 様々な置換された芳香族化合物の生成。
科学研究への応用
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬および染料中間体として使用されます。
生物学: 生物学的染色剤および酵素アッセイにおける潜在的な用途について調査されています。
医学: 抗菌活性と抗癌活性など、その潜在的な治療特性について調査されています。
工業: 染料、顔料、その他の特殊化学品の製造に使用されます。
科学的研究の応用
Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムの作用機序には、特定の分子標的および経路との相互作用が含まれます。アゾ基は、細胞成分と相互作用する可能性のあるアミンを形成するために還元される可能性があります。ニトロ基は、反応性酸素種の生成につながる可能性のあるレドックス反応に関与する可能性があります。スルホンアミド基は、酵素やタンパク質と相互作用して機能に影響を与える可能性があります。
類似化合物との比較
類似化合物
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
- Sodium 3-[[2-(acetamino)-4-[[4-(2-hydroxybutoxy)phenyl]azo]phenyl]azo]benzenesulfonate
独自性
4-((4-((4-(2-ヒドロキシブトキシ)-o-トリル)アゾ)フェニル)アミノ)-3-ニトロ-N-(フェニルスルホニル)ベンゼンスルホンアミドナトリウムは、独特の化学反応性と潜在的な用途を与える官能基の特定の組み合わせによって独特です。アゾ基とニトロ基の両方が存在し、スルホンアミド官能基が組み合わさることで、様々な科学的および産業的用途に適した汎用性の高い化合物となっています。
特性
CAS番号 |
83221-39-0 |
|---|---|
分子式 |
C29H29N5NaO8S2 |
分子量 |
662.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Na/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |
InChIキー |
HMGMMNODNCYVPB-UHFFFAOYSA-N |
正規SMILES |
CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




